N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzimidazole moiety linked to a phenyl group, which is further connected to a methylisoxazole carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, which is then functionalized with a phenyl group. The next step involves the introduction of the methylisoxazole moiety through a series of reactions, including cyclization and amide formation. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various proteins and nucleic acids, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxylate
- N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-thioamide
Uniqueness
Compared to similar compounds, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-9-16(22-24-11)18(23)19-13-6-4-5-12(10-13)17-20-14-7-2-3-8-15(14)21-17/h2-10H,1H3,(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHCDUWXAFYERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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